![molecular formula C19H21N5O3S B2876668 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880804-22-8](/img/structure/B2876668.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methoxyphenyl group and an ethoxyphenyl group . This compound is part of a class of molecules that have been studied for their broad types of biological activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,2,4-triazole ring, which is a five-membered ring system containing two nitrogen atoms and one sulfur atom . The triazole ring is attached to a methoxyphenyl group and an ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNOS, an average mass of 558.630 Da, and a monoisotopic mass of 558.135498 Da . It has a density of 1.5±0.1 g/cm3, a molar refractivity of 145.1±0.4 cm3, and a polar surface area of 191 Å2 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have been documented. These studies focus on developing new synthetic pathways and understanding the structural characteristics of these compounds. For instance, the synthesis of derivatives involving triazol and thiadiazol moieties has been explored for their potential applications in various fields, including pharmaceuticals and materials science (Moustafa, 1999).
Antimicrobial and Anticancer Activities
Several studies have reported on the antimicrobial and anticancer activities of compounds structurally similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide. These compounds have shown promising results against a variety of bacterial and fungal strains, as well as certain cancer cell lines, highlighting their potential as therapeutic agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Catalytic and Enzymatic Activities
The catalytic and enzymatic activities of compounds similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide have been explored in various studies. These activities are crucial for understanding the mechanism of action of these compounds and for developing new catalytic processes or therapeutic approaches targeting specific enzymes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Potential in Drug Development
The structural features of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide and related compounds make them candidates for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathways. Their potential for modification and optimization for better pharmacological profiles is a key area of interest (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, given the broad biological activity of related 1,3,4-thiadiazole derivatives , further exploration of the biological activity of this compound could be beneficial.
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
Propriétés
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-19-23-22-18(24(19)20)13-8-10-14(26-2)11-9-13/h4-11H,3,12,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRJVJBOYNQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
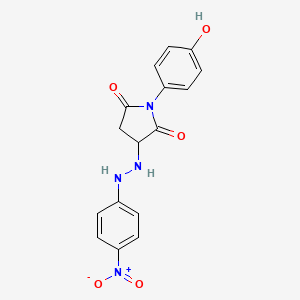

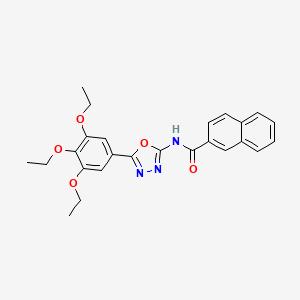
![2-[[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2876594.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
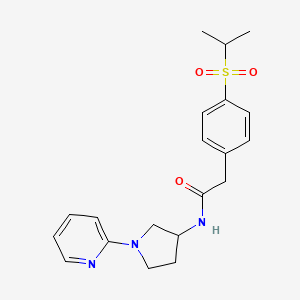
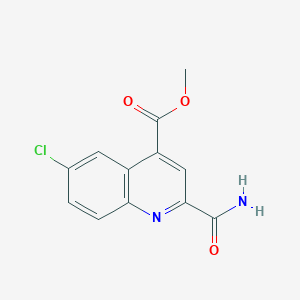

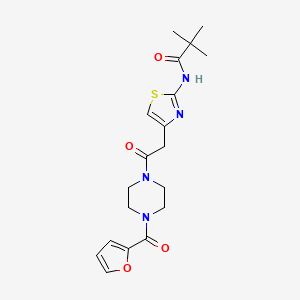
![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)